molecular formula C18H18N4O2S B11985147 N'-[(E)-(3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11985147
M. Wt: 354.4 g/mol
InChI Key: AGWKXNXAGDVJIR-YBFXNURJSA-N
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Description

N’-[(E)-(3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves the condensation of 3-methoxybenzaldehyde with 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the Schiff base .

Chemical Reactions Analysis

N’-[(E)-(3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s ability to chelate metal ions plays a role in its antimicrobial activity .

Comparison with Similar Compounds

N’-[(E)-(3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can be compared with other benzimidazole derivatives such as:

  • N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
  • N’-[(E)-(3,5-ditert-butyl-4-methylphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
  • N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications .

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H18N4O2S/c1-22-16-9-4-3-8-15(16)20-18(22)25-12-17(23)21-19-11-13-6-5-7-14(10-13)24-2/h3-11H,12H2,1-2H3,(H,21,23)/b19-11+

InChI Key

AGWKXNXAGDVJIR-YBFXNURJSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)OC

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)OC

Origin of Product

United States

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